REACTION_CXSMILES
|
[OH-].[Na+].[Cl-].CC(C)CCCCCCCCCCC[NH2+]CC1C=CC=CC=1.[Cl:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1[CH:33]([C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][C:39]=1[Cl:44])[C:34](Cl)([Cl:36])[Cl:35]>ClC1C=CC=CC=1>[Cl:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1[C:33]([C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][C:39]=1[Cl:44])=[C:34]([Cl:35])[Cl:36] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
dimethyllaurylbenzylammonium chloride
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].CC(CCCCCCCCCCC[NH2+]CC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C(C(Cl)(Cl)Cl)C1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated by phase separation
|
Type
|
WASH
|
Details
|
was washed three times with 100 g of water
|
Type
|
DISTILLATION
|
Details
|
After distillation of the monochlorobenzene
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C(=C(Cl)Cl)C1=C(C=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 219.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |